molecular formula C6H4N4O4 B12972596 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid

4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid

Cat. No.: B12972596
M. Wt: 196.12 g/mol
InChI Key: SLIOASYUMZRRHD-UHFFFAOYSA-N
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Description

4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a pyridazine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and reproducibility in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridazines .

Scientific Research Applications

4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

4,7-dioxo-5,6-dihydro-2H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid

InChI

InChI=1S/C6H4N4O4/c11-4-1-2(5(12)10-9-4)7-8-3(1)6(13)14/h(H,7,8)(H,9,11)(H,10,12)(H,13,14)

InChI Key

SLIOASYUMZRRHD-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1C(=O)NNC2=O)C(=O)O

Origin of Product

United States

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